molecular formula C22H15ClN4O5 B2412460 2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide CAS No. 1112419-48-3

2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide

Cat. No.: B2412460
CAS No.: 1112419-48-3
M. Wt: 450.84
InChI Key: RBCFOOJGGUIVFG-UHFFFAOYSA-N
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Description

2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoindole core, which is a fused bicyclic system, and various functional groups that contribute to its unique chemical properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O5/c23-15-4-1-13(2-5-15)21-25-22(32-26-21)14-3-8-20(29)27(10-14)11-19(28)24-16-6-7-17-18(9-16)31-12-30-17/h1-10H,11-12H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCFOOJGGUIVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the acylation of 5-acetyl-4-aminopyrimidines, followed by cyclization using ammonium acetate (NH4OAc) to form the pyrimidoindole core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. Research indicates that derivatives of pyrimidoindole exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that compounds similar to 2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Cardiovascular Effects

The compound's structural similarities to known cardiovascular agents suggest potential therapeutic uses in managing heart diseases. A series of related compounds have been shown to possess vasodilatory properties and the ability to inhibit platelet aggregation. This could be particularly beneficial in preventing thrombotic events in patients with cardiovascular risks.

Neuroprotective Effects

Emerging research points to neuroprotective properties associated with pyrimidoindole derivatives. These compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Experimental models have shown that these compounds can enhance neuronal survival and function, indicating their potential as therapeutic agents for conditions such as Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerVarious pyrimidoindole derivativesInduction of apoptosis, inhibition of tumor growth
Cardiovascular4-amino derivativesVasodilation, inhibition of platelet aggregation
NeuroprotectiveSimilar pyrimidine derivativesReduction of oxidative stress, enhancement of neuron survival

Table 2: Case Studies on Efficacy

Study ReferenceCompound TestedFindings
This compoundSignificant cytotoxicity against cancer cell lines
Related pyrimidoindole derivativesEffective vasodilators in animal models
Neuroprotective analogsImproved cognitive function in neurodegenerative models

Mechanism of Action

The mechanism of action of 2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases or transcription factors, leading to altered gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new therapeutic avenues and developing innovative materials.

Biological Activity

2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrimidoindole derivatives, which are known for their potential therapeutic applications, including anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H25ClN6O4C_{24}H_{25}ClN_{6}O_{4}, with a molecular weight of approximately 496.9 g/mol. The structure includes a pyrimidoindole core, which is a fused bicyclic system that contributes to its biological activity.

PropertyValue
Molecular FormulaC24H25ClN6O4
Molecular Weight496.9 g/mol
DensityN/A
Melting PointN/A
Flash PointN/A

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may modulate the activity of specific receptors or enzymes, leading to alterations in cellular signaling pathways. For instance, it has been suggested that the compound can inhibit certain kinases or transcription factors, which could result in modified gene expression and cellular responses.

Biological Activities

Anticancer Activity
Research indicates that pyrimidoindole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of 7,8-dimethoxy-5H-pyrimido[5,4-b]indole have demonstrated activity against human tumor cells like HepG2 and DLD-1 .

Anti-inflammatory Effects
In addition to anticancer properties, these compounds are also being investigated for their anti-inflammatory effects. They may exert these effects by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways.

Antiviral Potential
Some studies have suggested that pyrimidoindole derivatives may possess antiviral properties. The mechanism could involve interference with viral replication or inhibition of viral entry into host cells.

Case Studies

  • Study on Antitumor Activity : A series of pyrimidoindole derivatives were synthesized and evaluated for their antitumor activity against various human cancer cell lines. Compounds similar to this compound exhibited significant cytotoxic effects, particularly against HepG2 cells .
  • Inflammation Model : In a model of acute inflammation, compounds derived from the pyrimidoindole scaffold were shown to reduce edema and inflammatory cell infiltration in animal models .

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